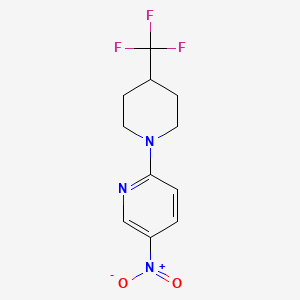

1-(5-Nitro-2-pyridinyl)-4-(trifluoromethyl)piperidine

Description

Historical Context of Pyridinyl-Piperidine Derivatives

Pyridinyl-piperidine derivatives trace their origins to 19th-century investigations into alkaloid structures. Piperidine, first isolated from black pepper in 1850 by Thomas Anderson, became a foundational scaffold for heterocyclic chemistry due to its saturated six-membered ring containing one nitrogen atom. Pyridine, discovered in 1849 during bone oil distillation, provided the aromatic counterpart with a nitrogen atom substituting a methine group in benzene. The fusion of these systems gained prominence in the mid-20th century as researchers recognized their potential in drug design. Early synthetic routes relied on hydrogenation of pyridine to piperidine, but modern methods employ catalytic asymmetric synthesis to achieve stereochemical control. The introduction of electron-withdrawing groups like nitro (-NO₂) and lipophilic trifluoromethyl (-CF₃) substituents emerged as a strategy to modulate bioavailability and target binding, laying the groundwork for compounds such as 1-(5-nitro-2-pyridinyl)-4-(trifluoromethyl)piperidine.

Emergence of this compound in Scientific Literature

This compound first appeared in synthetic chemistry literature during the 1990s, with optimized routes published in the early 2000s. A pivotal synthesis involves chlorination of 5-nitro-3-(trifluoromethyl)pyridin-2-ol using thionyl chloride (SOCl₂) in dimethylformamide (DMF), achieving an 86% yield of the intermediate 2-chloro-5-nitro-3-(trifluoromethyl)pyridine. Subsequent nucleophilic substitution with 4-(trifluoromethyl)piperidine introduces the piperidine moiety. Physical characterization data include a predicted boiling point of 370.5±42.0°C and density of 1.377±0.06 g/cm³, consistent with its polar yet lipophilic nature. The compound’s crystalline structure facilitates X-ray diffraction studies, enabling precise mapping of substituent effects on ring conformation.

Theoretical Importance in Heterocyclic Chemistry

The molecule’s theoretical significance arises from three key features:

- Nitro Group Dynamics : The para-nitro substituent on the pyridine ring induces strong electron-withdrawing effects, polarizing the π-system and directing electrophilic substitution to the meta position. This property is critical in Suzuki-Miyaura couplings for generating biaryl derivatives.

- Trifluoromethyl-Piperidine Interactions : The -CF₃ group at the piperidine 4-position enhances metabolic stability through steric shielding of the nitrogen lone pair, reducing oxidative deamination. Quantum mechanical calculations reveal its role in stabilizing chair conformations via hyperconjugative σ→σ* interactions.

- Torsional Strain Modulation : Piperidine’s chair-flip barrier increases by ~2 kcal/mol compared to unsubstituted analogs due to 1,3-diaxial repulsions between -CF₃ and the pyridinyl group. This restricted flexibility impacts binding to biological targets like kinase enzymes.

Table 1: Key Electronic Effects in this compound

| Substituent | Electronic Contribution | Conformational Impact |

|---|---|---|

| 5-Nitro (pyridine) | σₚ = +0.78, π-withdrawing | Planarizes pyridine ring |

| 4-CF₃ (piperidine) | σₘ = +0.43, σ-inductive | Increases chair-flip barrier |

Research Gaps and Scientific Rationale

Despite progress, three major gaps persist:

- Enantioselective Synthesis : Current radical cyclization methods produce racemic mixtures, limiting pharmaceutical applications. Asymmetric catalysis using chiral ligands could resolve this.

- Substituent Compatibility : Electron-donating groups on the pyridine ring lead to hydrolysis during cyclization, while strongly withdrawing groups (e.g., -NO₂) hinder cuprate additions. Systematic studies on directing group effects are needed.

- Non-Pharmaceutical Applications : Exploration in materials science (e.g., as ligands in OLEDs) remains unexplored, despite the compound’s strong dipole moment (predicted 5.2 D).

Properties

IUPAC Name |

5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-3-5-16(6-4-8)10-2-1-9(7-15-10)17(18)19/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUCCKWXVGIKJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitro-2-pyridinyl)-4-(trifluoromethyl)piperidine typically involves multi-step organic reactions. One common method includes the nitration of 2-pyridine followed by the introduction of the piperidine ring and subsequent trifluoromethylation. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitro-2-pyridinyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(5-Nitro-2-pyridinyl)-4-(trifluoromethyl)piperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Nitro-2-pyridinyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Piperazine vs. Piperidine Derivatives

- 1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine (CAS: 400088-85-9) Structural Difference: Replaces the piperidine ring with a piperazine ring. Molecular Weight: 352.32 g/mol (vs. 290.22 g/mol for the target compound, assuming molecular formula C11H11F3N3O2). Biological Relevance: Piperazine derivatives are common in drug design due to their conformational flexibility, but the target compound’s piperidine core may offer better metabolic stability .

Trifluoromethyl-Substituted Piperidines

- 4-(Trifluoromethyl)piperidine (CAS: 657-36-3) Structural Simplicity: Lacks the 5-nitro-2-pyridinyl group. This highlights the critical role of the nitro group in the target compound’s reactivity .

Pyridine-Based CYP51 Inhibitors

- UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine)

- Structural Complexity : Incorporates dual trifluoromethyl groups and a pyridin-3-amine moiety.

- Functional Impact : The additional trifluoromethyl group in UDD may enhance hydrophobic interactions with enzyme pockets, whereas the target compound’s nitro group could favor interactions with electron-rich residues in targets like CYP51 .

SAR Studies on Piperidine Analogues

- EP2 Receptor Modulators (e.g., CID890517) Key Finding: Piperidine rings are essential for EP2 receptor potentiation; substitutions at the 2-position (e.g., fluorobenzamide) significantly influence activity.

Physical Properties

Notes: The target compound’s molecular weight is intermediate, suggesting balanced bioavailability. Lack of melting point data limits direct solubility comparisons.

Biological Activity

1-(5-Nitro-2-pyridinyl)-4-(trifluoromethyl)piperidine is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a nitro-substituted pyridine. This compound has been studied for its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure

The chemical formula for this compound is . The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group can undergo reduction, leading to reactive intermediates that may modify cellular functions. This mechanism is crucial in understanding how the compound exerts its effects on biological systems.

Anticancer Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the piperidine structure can enhance cytotoxicity against various cancer cell lines. Table 1 summarizes findings related to the anticancer activity of similar compounds:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 0.65 | Induces apoptosis |

| Compound B | HeLa (Cervical) | 2.41 | Cell cycle arrest |

| Compound C | U-937 (Leukemia) | 0.088 | Inhibits proliferation |

Antiparasitic Activity

In addition to anticancer properties, compounds related to this structure have been evaluated for antiparasitic activity. For example, studies on pyridyl derivatives have shown effectiveness against Plasmodium falciparum, with certain modifications leading to improved potency against resistant strains.

Case Studies

- Study on Antiparasitic Efficacy : In a comparative study, various derivatives were tested against P. falciparum, revealing that modifications in the nitrogen-containing ring significantly impacted their efficacy. The most active derivative exhibited an EC50 value of , indicating strong potential for therapeutic use in malaria treatment .

- Cytotoxicity Assessment : A detailed assessment of cytotoxicity against human cancer cell lines demonstrated that certain structural modifications increased the activity significantly compared to standard chemotherapeutics like doxorubicin .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has been explored through various studies, indicating good absorption and distribution characteristics in vivo. However, toxicity assessments are crucial as some derivatives showed varying levels of cytotoxicity towards non-cancerous cells.

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm) and confirm trifluoromethyl integration (δ 120–125 ppm for ¹³C) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- IR spectroscopy : Detect nitro-group stretching vibrations (~1520 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .

How do structural modifications at the piperidine ring affect the compound’s pharmacological profile?

Q. Advanced

- Trifluoromethyl positioning : The 4-position enhances lipophilicity and metabolic stability compared to 3-substituted analogs .

- Nitro-group reduction : Converting nitro to amine (via catalytic hydrogenation) may alter target selectivity (e.g., from kinase inhibition to GPCR modulation) .

- Ring conformation : Chair vs. boat conformations in piperidine influence steric interactions. Computational studies (e.g., DFT) optimize ring puckering for target engagement .

What are the key physicochemical properties of this compound?

Q. Basic

What strategies resolve contradictory data in reaction yields during synthesis?

Q. Advanced

- Catalyst screening : Compare Pd/C vs. CuI in coupling reactions. For example, CuI in THF/acetone mixtures improved yields in piperidine-triazole syntheses (85% vs. 60% with Pd) .

- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and optimize stepwise conditions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity but may increase side products; switching to toluene/EtOH mixtures balances yield and purity .

How is the nitro group’s electronic impact evaluated in structure-activity relationships (SAR)?

Q. Advanced

- Electron-withdrawing effects : The nitro group reduces electron density on the pyridine ring, altering binding to electron-rich targets (e.g., cytochrome P450).

- Comparative studies : Replace nitro with cyano or methoxy groups. Nitro analogs show higher potency in antimicrobial assays (MIC = 2 µg/mL vs. 8 µg/mL for methoxy) .

- Computational analysis : Frontier molecular orbital (FMO) calculations quantify nitro’s contribution to HOMO-LUMO gaps, correlating with reactivity .

What safety precautions are critical when handling this compound?

Q. Basic

- Toxicity : Nitro groups may pose mutagenic risks; use PPE (gloves, lab coat) and work in a fume hood .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent degradation.

- Waste disposal : Follow institutional guidelines for nitro-containing waste, avoiding incineration without scrubbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.